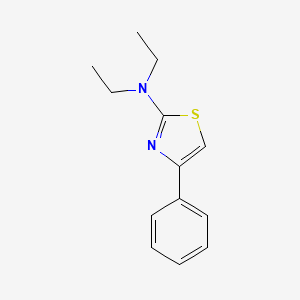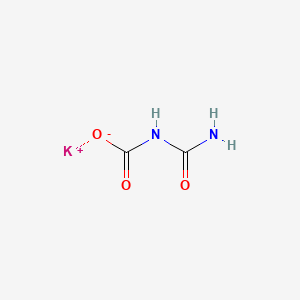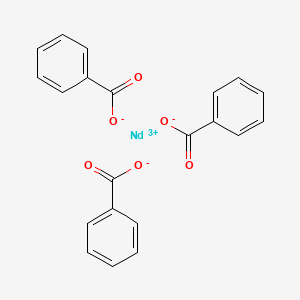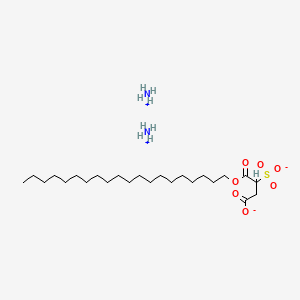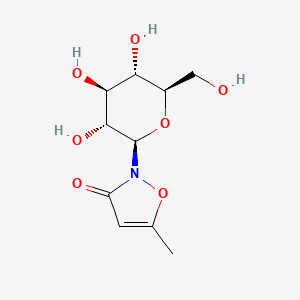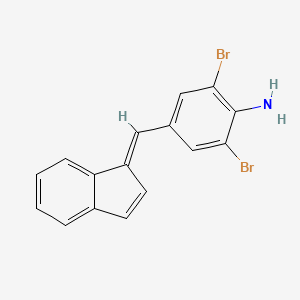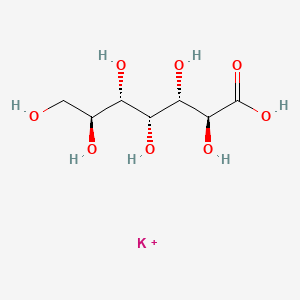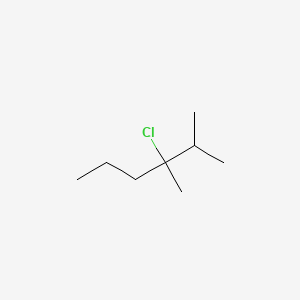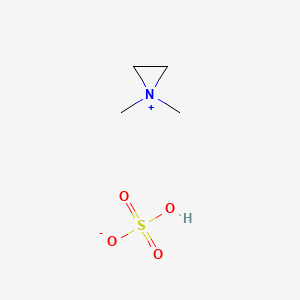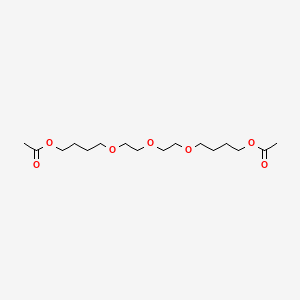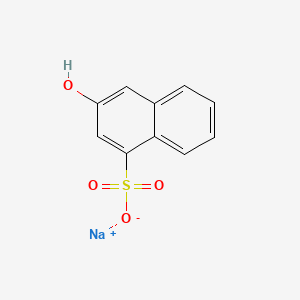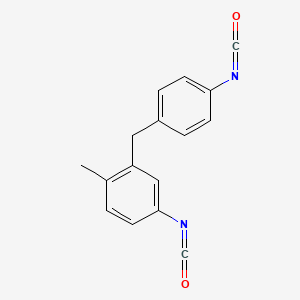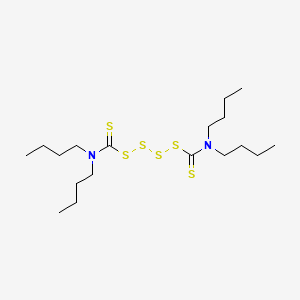
1,1'-Tetrathiobis(N,N-dibutylthioformamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,1’-Tetrathiobis(N,N-dibutylthioformamide) typically involves the reaction of N,N-dibutylthioformamide with sulfur or sulfur-containing reagents under controlled conditions . The reaction conditions often include specific temperatures and solvents to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,1’-Tetrathiobis(N,N-dibutylthioformamide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or disulfides .
Scientific Research Applications
1,1’-Tetrathiobis(N,N-dibutylthioformamide) has several scientific research applications. In chemistry, it is used as a reagent for the synthesis of other sulfur-containing compounds . In biology, it may be used to study the effects of sulfur compounds on biological systems . In industry, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 1,1’-Tetrathiobis(N,N-dibutylthioformamide) involves its interaction with molecular targets and pathways in biological systems . The compound may exert its effects by modifying the activity of enzymes or proteins through the formation of disulfide bonds or other sulfur-containing linkages . These interactions can lead to changes in cellular processes and functions .
Comparison with Similar Compounds
1,1’-Tetrathiobis(N,N-dibutylthioformamide) can be compared with other sulfur-containing compounds such as thioureas, thiocarbamates, and dithiocarbamates . While these compounds share some similarities in their chemical structure and reactivity, 1,1’-Tetrathiobis(N,N-dibutylthioformamide) is unique due to its tetrathiobis structure, which provides distinct chemical and biological properties . Similar compounds include N,N-dibutylthiourea, N,N-dibutylthiocarbamate, and N,N-dibutyldithiocarbamate .
Properties
CAS No. |
93918-43-5 |
|---|---|
Molecular Formula |
C18H36N2S6 |
Molecular Weight |
472.9 g/mol |
IUPAC Name |
(dibutylcarbamothioyltrisulfanyl) N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C18H36N2S6/c1-5-9-13-19(14-10-6-2)17(21)23-25-26-24-18(22)20(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
InChI Key |
QXYXKAAOTBHOTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=S)SSSSC(=S)N(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


